Ethylene dimethanesulfonate

Description

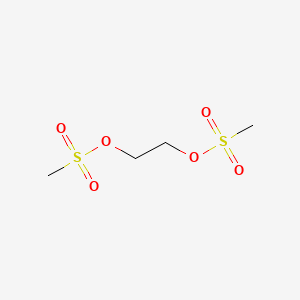

antispermatogenic agent; structure

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyloxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFARNGNIZGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52410-74-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40196931 | |

| Record name | Ethylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-49-5 | |

| Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANE DIMETHANESULPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Ethylene dimethanesulfonate?

An In-depth Technical Guide to the Mechanism of Action of Ethylene (B1197577) Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene dimethanesulfonate (EDS) is a bifunctional alkylating agent with well-documented cytotoxic properties, particularly against testicular Leydig cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of EDS. It details the signaling pathways involved in EDS-induced cell death, summarizes quantitative data on its cytotoxic effects, and provides detailed experimental protocols for its study. Visual diagrams are included to illustrate key pathways and experimental workflows, offering a thorough resource for researchers in toxicology, reproductive biology, and oncology.

Core Mechanism of Action: Alkylation and Induction of Programmed Cell death

This compound is classified as a mild, non-volatile methanesulfonic diester of ethylene glycol.[1][2][3][4][5] Its primary mechanism of action is the alkylation of cellular macromolecules, including DNA and proteins.[6][7] This alkylating activity disrupts cellular homeostasis and triggers programmed cell death, primarily through apoptosis, although at higher concentrations, it can induce necrosis.[3][8] The cellular response to EDS is highly dependent on the cell type, species, and the concentration of the compound.[6][8]

DNA Alkylation

As a bifunctional alkylating agent, EDS can form adducts with DNA, leading to DNA damage.[7] This damage can interfere with DNA replication and transcription, ultimately triggering cell death pathways. The process of DNA alkylation by agents like EDS involves the transfer of an alkyl group to nucleophilic sites on the DNA bases, with O6-alkylation of guanine (B1146940) being a particularly mutagenic lesion.[9][10]

Induction of Apoptosis

At lower concentrations (e.g., 1-2 mM in rat Leydig cells), EDS is a potent inducer of apoptosis.[3][8] The apoptotic cascade initiated by EDS appears to be independent of the Bcl-2 family of proteins (Bcl-2, Bcl-xl, and Bax).[1] Instead, evidence points towards the involvement of the Fas/FasL signaling pathway. Following EDS administration, there is an upregulation of both Fas receptor (Fas) and Fas ligand (FasL) in Leydig cells.[1] The engagement of FasL with its receptor triggers a downstream signaling cascade that culminates in the activation of executioner caspases, most notably caspase-3.[2][4] Activated caspase-3 is responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][4]

Dose-Dependent Switch to Necrosis

At higher concentrations (e.g., 20 mM), the mode of cell death induced by EDS can switch from apoptosis to necrosis.[3][8] This is characterized by a loss of the typical apoptotic features like DNA laddering and instead involves cellular swelling and lysis.[3][8]

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound are cell-type and species-specific. The following tables summarize key quantitative data from various studies.

| Cell Type | Species | Effect | EDS Concentration | Reference |

| Rat Testicular Leydig Cells | Rat | Apoptosis | 1-2 mM | [3][8] |

| H540 Tumor Leydig Cells | Rat | Apoptosis | 1-2 mM | [3][8] |

| MA-10 Leydig Cells | Mouse | Apoptosis | 20 mM | [3][8] |

| Chinese Hamster Ovary (CHO) | Hamster | Apoptosis | 20 mM | [3][8] |

| COS-1 Monkey Kidney Cells | Monkey | Resistant to Apoptosis | - | [3][8] |

| R2C Leydig Cells | Rat | Cell death | 5 mM | [11] |

| MA-10 Leydig Cells | Mouse | Cell death | 5 mM | [11] |

| Parameter | Cell Type | Condition | Value | Reference |

| EC50 | Adult Rat Leydig Cells | Testosterone Production (in vitro) | 60 µg/mL | [12] |

| EC50 | Adult Rat Leydig Cells | [35S]methionine Incorporation (in vitro) | 95 µg/mL | [12] |

| EC50 | Immature Rat Leydig Cells | [35S]methionine Incorporation (in vitro) | 420 µg/mL | [12] |

| EC50 | Adult Rat Leydig Cells (BSO treated) | Testosterone Production (in vitro) | > 1500 µg/mL | [12] |

| EC50 | Adult Rat Leydig Cells (BSO treated) | [35S]methionine Incorporation (in vitro) | 1560 µg/mL | [12] |

| ED50 | Rat Leydig Cells | hCG-stimulated Testosterone Production (in vivo) | 60 mg/kg | [8] |

Signaling Pathways and Molecular Interactions

The Role of Glutathione (B108866)

Intracellular glutathione (GSH) levels play a critical role in modulating the cytotoxicity of EDS. Depletion of GSH with buthionine sulfoximine (B86345) (BSO), a specific inhibitor of GSH synthesis, renders adult rat Leydig cells significantly less sensitive to EDS.[12] This suggests that the toxic effects of EDS may be mediated, at least in part, by its conjugation with GSH.[12] The resulting GSH conjugate or the subsequent depletion of the cellular GSH pool may be the ultimate trigger for cell death.

Impact on Gene Expression

EDS has been shown to affect the transcriptional activity of genes crucial for Leydig cell function. Specifically, it decreases the promoter activity of Steroidogenic Acute Regulatory Protein (Star) and Insulin-like 3 (Insl3) in both rat and mouse Leydig cell lines.[13][14] An EDS-responsive region has been identified in the Star gene promoter between -400 and -195 bp, suggesting that EDS may target transcription factors that bind to this region, such as MEF2.[13][14]

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Culture: Plate Leydig cells (e.g., R2C or MA-10) in 24-well plates at a density of 50,000 cells per well and culture overnight.[11]

-

EDS Treatment: Prepare stock solutions of EDS in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 mM, 2 mM, 5 mM).[11]

-

Incubation: Replace the culture medium with the EDS-containing medium and incubate the cells for various time points (e.g., 4, 24, 48, 72 hours).[6][11][12]

-

Assessment of Cell Viability:

-

Morphological Assessment: Observe cell confluency and morphology under a light microscope.[11]

-

Cell Counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.[11]

-

MTS Assay: Utilize a colorimetric assay like the MTS assay to quantify cell viability according to the manufacturer's protocol.

-

Analysis of Apoptosis

-

DNA Laddering Assay:

-

Lyse the cells and isolate genomic DNA.

-

Run the DNA on a 1.5-2% agarose (B213101) gel.

-

Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[3]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Annexin V Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic.

-

Luciferase Reporter Assay for Promoter Activity

-

Plasmid Constructs: Clone the promoter region of the gene of interest (e.g., Star or Insl3) into a luciferase reporter vector (e.g., pGL3).[13]

-

Transfection: Co-transfect the Leydig cells with the promoter-reporter construct and a control plasmid (e.g., a Renilla luciferase vector for normalization) using a suitable transfection reagent.[13]

-

EDS Treatment: After 24-48 hours, treat the transfected cells with EDS at the desired concentration.[13]

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations

References

- 1. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. opentrons.com [opentrons.com]

- 6. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of bifunctional alkylating agents on DNA synthesis in sensitive and resistant Yoshida cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Ethylene Dimethanesulfonate and Leydig Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ethylene (B1197577) dimethanesulfonate (EDS) on Leydig cell apoptosis. It consolidates key findings on the molecular mechanisms, presents quantitative data from various studies, and details the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for professionals in reproductive biology, toxicology, and drug development.

Executive Summary

Ethylene dimethanesulfonate (EDS) is a potent and selective cytotoxic agent for Leydig cells, the primary testosterone-producing cells in the testes. Its administration leads to the targeted ablation of these cells, primarily through the induction of apoptosis, or programmed cell death. This selective action makes EDS a valuable tool for studying the physiological role of Leydig cells and the consequences of androgen deprivation. This guide explores the signaling pathways implicated in EDS-induced Leydig cell apoptosis, summarizes key quantitative findings, and provides detailed experimental methodologies to facilitate further research in this area.

Molecular Mechanisms of EDS-Induced Leydig Cell Apoptosis

EDS triggers a cascade of molecular events that culminate in the apoptotic demise of Leydig cells. The primary mechanism involves the activation of extrinsic and intrinsic apoptotic pathways, characterized by the involvement of death receptors, caspases, and changes in intracellular redox status.

Fas-Mediated Apoptosis

A significant body of evidence points to the involvement of the Fas/FasL system in EDS-induced Leydig cell apoptosis. Following EDS administration, there is a notable increase in the expression of both the Fas receptor (Fas) and its ligand (FasL) in Leydig cells.[1] This upregulation suggests that an autocrine or paracrine signaling loop is established, where the binding of FasL to Fas initiates the apoptotic cascade. This process appears to be independent of the Bcl-2 family of proteins, such as Bcl-2, Bcl-xl, and Bax, which are typically involved in the mitochondrial pathway of apoptosis.[1]

Caspase-3 Activation

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Studies have demonstrated that EDS treatment leads to the activation of caspase-3 in Leydig cells.[2] The active form of caspase-3 translocates to the nucleus, where it cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[2] The use of caspase-3 inhibitors has been shown to significantly suppress EDS-induced Leydig cell apoptosis, confirming its essential role in this process.[2]

Role of Intracellular Glutathione (B108866)

The cytotoxic effects of EDS on adult rat Leydig cells are linked to intracellular glutathione (GSH) levels.[3] Inhibition of GSH synthesis has been shown to protect Leydig cells from EDS-induced toxicity, while restoration of GSH levels abolishes this protective effect.[3] This suggests that the mechanism of EDS cytotoxicity may involve the depletion of or interaction with Leydig cell glutathione.

Involvement of the PI3K/AKT Signaling Pathway

Recent studies have implicated microRNAs in the regulation of EDS-induced apoptosis. Specifically, miR-205 expression is elevated following EDS treatment and has been shown to induce Leydig cell apoptosis by targeting RAP2B via the PI3K/AKT signaling pathway.[4] Overexpression of miR-205 inhibits the expression of PI3K, Akt, and phosphorylated-AKT, suggesting a role for this pathway in cell survival that is disrupted by EDS.[4]

Quantitative Data on EDS-Induced Leydig Cell Apoptosis

The following tables summarize quantitative data from various studies on the effects of EDS on Leydig cells, providing insights into dose-dependency and temporal dynamics.

| Parameter | In Vivo (Rat) | In Vitro (Rat Leydig Cells) | In Vitro (H540 Tumor Leydig Cells) | In Vitro (MA-10 Mouse Leydig Cells) | Reference |

| Effective Dose for Apoptosis | 100 mg/kg (i.p.) | 750 µg/ml | 1-2 mM | 20 mM | [5][6][7] |

| Time to Maximal Apoptosis | 24 hours | 24 hours | Not Specified | Not Specified | [1][6] |

| Apoptotic Index Increase | 20-fold increase in apoptotic cells | Up to 25% of detached cells | Not Specified | Not Specified | [6][7] |

| Time After EDS Administration (In Vivo, Rat) | Key Observations | Reference |

| 12-18 hours | Leydig cell numbers begin to decline; Fas receptor and Fas ligand protein levels peak. | [1] |

| 24 hours | Maximal apoptosis observed; LH receptor concentration is low. | [1][8] |

| 2 days | Serum testosterone (B1683101) decreases to castrate levels. | [8] |

| 3 days | Dead Leydig cells are completely eliminated by macrophages. | [9] |

| 8 days | A 24-fold increase in the apoptotic index is observed in the seminiferous epithelium due to androgen withdrawal. | [7] |

| 21-56 days | Leydig cell regeneration occurs. | [10] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key experiments investigating EDS-induced Leydig cell apoptosis.

In Vivo Animal Studies

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.[2][7]

-

EDS Administration: A single intraperitoneal (i.p.) injection of EDS is administered. A typical dose to induce Leydig cell apoptosis is 100 mg/kg.[7]

-

Tissue Collection: Testes are collected at various time points post-injection (e.g., 3, 6, 12, 24 hours, and several days) for analysis.[1][2][7]

-

Leydig Cell Isolation: Interstitial cells are isolated from the testes, and Leydig cells are often purified using techniques like Percoll density gradient centrifugation.[6]

In Vitro Cell Culture Experiments

-

Cell Types:

-

EDS Treatment: EDS is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 1-20 mM for cell lines, 750 µg/ml for primary cells).[5][6]

-

Incubation Time: Cells are typically incubated with EDS for 24 hours or other specified durations to observe apoptotic effects.[6]

Apoptosis Detection and Analysis

-

Morphological Analysis: Changes in cell morphology, such as cell shrinkage and chromatin condensation, are observed using microscopy.[6] Fluorescent DNA dyes like acridine (B1665455) orange or DAPI are used to visualize nuclear changes.[4][6]

-

DNA Laddering Assay: A characteristic hallmark of apoptosis, the fragmentation of DNA into oligonucleosomal-sized fragments, is visualized by agarose (B213101) gel electrophoresis of DNA extracted from treated cells.[6]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation in situ within tissue sections or in cultured cells.[2][4][13]

-

Western Blot Analysis: This technique is used to measure the protein levels of key apoptotic regulators such as Fas, FasL, Bcl-2 family members, and caspases.[1]

-

Immunohistochemistry: This method is employed to localize the expression of specific proteins (e.g., Fas, FasL, caspase-3) within the testicular tissue.[1][2]

-

Flow Cytometry: Used for the quantitative analysis of apoptotic cells, often in conjunction with Annexin V and propidium (B1200493) iodide staining.[4]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying EDS-induced Leydig cell apoptosis.

Caption: Signaling pathways in EDS-induced Leydig cell apoptosis.

Caption: General experimental workflow for studying EDS effects.

Conclusion

This compound serves as a critical tool for investigating Leydig cell biology and the consequences of acute androgen deficiency. The induction of apoptosis in Leydig cells by EDS is a multi-faceted process involving the Fas/FasL death receptor system, activation of caspase-3, and modulation by intracellular glutathione and specific microRNA-regulated signaling pathways. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to design and execute further studies aimed at unraveling the intricate mechanisms of Leydig cell death and exploring potential therapeutic interventions for related reproductive disorders.

References

- 1. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. miR-205 Expression Elevated With EDS Treatment and Induced Leydig Cell Apoptosis by Targeting RAP2B via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Response of testicular macrophages to EDS-induced Leydig cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of cell types in the rat Leydig cell lineage after ethane dimethanesulfonate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Leydig cell elimination on testicular interstitial cell populations: characterization by scRNA-seq and immunocytochemical techniques - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Ethylene dimethanesulfonate in reproductive biology.

An In-depth Technical Guide on its Discovery, History, and Application

For decades, Ethylene (B1197577) dimethanesulfonate (EDS), an alkylating agent, has been a pivotal compound in the field of reproductive biology. Its selective cytotoxicity towards Leydig cells, the primary source of testosterone (B1683101) in males, has rendered it an invaluable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental applications of EDS, with a focus on its role in understanding Leydig cell biology and androgen deprivation.

Discovery and Historical Context

Ethylene dimethanesulfonate, structurally similar to the chemotherapeutic agent busulfan, was identified as a specific Leydig cell toxicant.[1] A single intraperitoneal injection of EDS in adult rats leads to the targeted death of Leydig cells within days, causing a significant drop in testosterone levels and resulting in temporary infertility.[1][2] This specific action allows for the study of androgen-dependent processes and the remarkable regenerative capacity of the Leydig cell population, which typically recovers around one month after exposure.[1] This reversible effect has made EDS a preferred model for investigating Leydig cell dynamics and the mechanisms of testicular regeneration.[1][3]

Mechanism of Action: Targeted Leydig Cell Ablation

The cytotoxic effects of EDS are highly specific to mature Leydig cells in certain species, particularly rats, while immature Leydig cells and those of mice show less sensitivity.[4][5][6] The proposed mechanism involves several interconnected pathways:

-

Induction of Apoptosis: EDS triggers programmed cell death, or apoptosis, in Leydig cells.[1] This is characterized by morphological changes such as chromatin condensation and cytoplasmic vacuolation within 24-72 hours of administration.[2]

-

Oxidative Stress and Glutathione (B108866) Involvement: The cytotoxicity of EDS is linked to the induction of oxidative stress within the Leydig cells.[1][4] Studies have shown that intracellular glutathione levels play a crucial role in the sensitivity of adult rat Leydig cells to EDS.[4]

-

Inhibition of Steroidogenesis: A primary and rapid effect of EDS is the inhibition of testosterone biosynthesis.[5][7] The compound appears to act at a point between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme, a critical step in steroid production.[7] This inhibition of luteinizing hormone (LH)-stimulated steroidogenesis is a key feature of EDS's action.[5]

-

Gene Transcription Modulation: Recent studies suggest that EDS can affect gene transcription, which may precede the onset of apoptosis.[1] Specifically, EDS has been shown to decrease the promoter activity of genes crucial for endocrine function, such as Star (Steroidogenic Acute Regulatory Protein) and Insl3 (Insulin-like 3).[8]

The intricate interplay of these mechanisms leads to the selective elimination of the Leydig cell population, providing a powerful in vivo model for studying the consequences of acute androgen deprivation and the subsequent regenerative processes.

Quantitative Effects of this compound

The administration of EDS induces significant and quantifiable changes in various reproductive and endocrine parameters. The following tables summarize key quantitative data from studies in adult rats.

| Parameter | Time Post-EDS Administration | Observation | Reference |

| Leydig Cell Number | 2 days | Markedly decreased | [3] |

| 7-14 days | Total absence | [2] | |

| 21 days | Reappearance of new Leydig cells | [2][9] | |

| 30 days | Recovered to control levels | [3] | |

| 49 days | Reached control levels | [2] | |

| Serum Testosterone | 2 days | Reduced to 10% of control | [10] |

| 3-7 days | Undetectable levels | [11] | |

| 21 days | Return to normal levels | [2][12] | |

| 30 days | Recovered to control levels | [3] | |

| Serum Luteinizing Hormone (LH) | 7-14 days | Elevated to castrate levels | [2] |

| 28 days | Return to normal levels | [2] | |

| Serum Follicle-Stimulating Hormone (FSH) | 7-14 days | Elevated | [2] |

| 49 days | Return to normal levels | [2] | |

| hCG Binding to Testis Homogenates | 7-14 days | Undetectable | [2] |

| 24-40 days | Increased, indicating Leydig cell regeneration | [10] |

Table 1: In Vivo Effects of a Single Dose of EDS in Adult Rats

| Parameter | EDS Concentration | Observation | Reference |

| hCG-Stimulated Testosterone Production | 370 µM (EC50) | 50% inhibition in highly purified Leydig cell preparations | [7] |

| Protein Synthesis ([35S]methionine incorporation) | 95 µg/mL (EC50) | 50% inhibition in adult rat Leydig cells | [4] |

| LH-Stimulated Steroid Production | 75 µg/mL | Inhibition after 3-5 hours of incubation | [5] |

| Cell Viability (Immature Rat Leydig Cells) | 420 µg/mL (EC50) | No alteration in viability | [4] |

| Star Promoter Activity (Rat R2C Leydig cells) | 1 mM | Statistically significant decrease | [1] |

| Insl3 Promoter Activity (Rat R2C Leydig cells) | 1 mM | Statistically significant decrease | [1] |

Table 2: In Vitro Effects of EDS on Leydig Cells

Experimental Protocols

The following are detailed methodologies for key experiments involving EDS, based on published literature.

In Vivo Leydig Cell Ablation in Adult Rats

This protocol describes the standard procedure for eliminating the Leydig cell population in adult rats to study the effects of androgen deprivation and subsequent regeneration.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (typically 90-120 days old) are used.

-

EDS Preparation: this compound is dissolved in a vehicle of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:3 v/v).

-

Administration: A single intraperitoneal (i.p.) injection of EDS is administered at a dose of 75-100 mg/kg body weight.[2][9][10]

-

Post-Treatment Monitoring: Animals are monitored for a predetermined period (e.g., 1, 3, 7, 14, 21, 28, 49 days).

-

Sample Collection: At specified time points, blood samples are collected for hormone analysis (testosterone, LH, FSH). Testes are collected for histological analysis, Leydig cell isolation, or molecular studies.

-

Leydig Cell Quantification: Testicular tissue is fixed, sectioned, and stained (e.g., with H&E). Leydig cells are identified and counted using stereological methods.

-

Hormone Assays: Serum hormone levels are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vitro Assessment of EDS Cytotoxicity

This protocol outlines the methodology to determine the direct cytotoxic effects of EDS on isolated Leydig cells.

-

Leydig Cell Isolation: Leydig cells are isolated from adult rat testes by collagenase digestion followed by Percoll density gradient centrifugation to achieve high purity (e.g., >95%).

-

Cell Culture: Isolated Leydig cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

-

EDS Treatment: EDS is dissolved in DMSO and added to the culture medium at various concentrations (e.g., 0-1500 µg/mL).[4] A vehicle control (DMSO alone) is included.

-

Incubation: Cells are incubated with EDS for a specified duration (e.g., 3, 24, or 72 hours).[4][5]

-

Assessment of Viability and Function:

-

Testosterone Production: Cells are stimulated with human chorionic gonadotropin (hCG) or LH, and testosterone levels in the medium are measured.[7]

-

Protein Synthesis: The incorporation of radiolabeled amino acids (e.g., [35S]methionine) into cellular proteins is quantified.[4]

-

Cell Viability Assays: Standard assays such as MTT or Trypan Blue exclusion can be used to assess cell viability.

-

ATP Levels: Cellular ATP content can be measured as an indicator of metabolic activity.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to EDS research.

Caption: Mechanism of EDS-induced Leydig cell death.

Caption: Experimental workflow for studying Leydig cell regeneration after EDS administration.

Caption: Inhibition of steroidogenesis pathway by EDS.

Conclusion

This compound has proven to be an indispensable tool in reproductive biology, offering a reliable and reversible model for the selective ablation of Leydig cells. Its use has significantly advanced our understanding of androgen action, Leydig cell development and regeneration, and the intricate hormonal feedback loops that govern male reproductive function. For researchers and drug development professionals, EDS continues to be a valuable compound for investigating the pathophysiology of androgen deficiency and for the preclinical evaluation of novel therapeutic strategies aimed at restoring or modulating testicular function. The detailed protocols and data presented in this guide serve as a foundational resource for the effective application of EDS in reproductive research.

References

- 1. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Restoration of Leydig cells after repeated administration of ethane dimethanesulfonate in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Testosterone and androstanediol production by regenerating Leydig cells in the ethylene dimethane sulphonate-treated mature rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Origin of regenerating Leydig cells in the testis of the adult rat. An ultrastructural, morphometric and hormonal assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of ethane dimethane sulphonate (EDS) on seminiferous tubule function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Ethylene dimethanesulfonate for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a bifunctional alkylating agent with the chemical formula C₄H₁₀O₆S₂.[1][2] It is a valuable tool in various research fields, particularly in reproductive biology and cancer research, due to its selective cytotoxic effects. This technical guide provides an in-depth overview of the physicochemical properties, laboratory handling, and biological mechanism of action of Ethylene dimethanesulfonate, with a focus on its application in inducing apoptosis.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and preparation of EDS solutions in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₆S₂ | [1][3][4] |

| Molecular Weight | 218.25 g/mol | [3][4] |

| CAS Number | 4672-49-5 | [1][3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 35-36 °C | [1][2] |

| Boiling Point | 448.9 °C at 760 mmHg | [1] |

| Density | 1.461 g/cm³ | [1] |

| Solubility | DMSO: 100 mg/mL (458.19 mM) (requires sonication) | [5][6] |

| Chloroform: Sparingly soluble (with heating) | ||

| Methanol: Very slightly soluble | ||

| LogP | 1.10040 | [1] |

| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Biological Activity and Mechanism of Action

This compound is widely recognized for its ability to selectively induce apoptosis, or programmed cell death, in specific cell types, most notably in testicular Leydig cells.[7] This selective cytotoxicity makes it a powerful tool for studying Leydig cell function and regeneration.

The primary mechanism of EDS-induced apoptosis in Leydig cells involves the activation of the extrinsic apoptotic pathway, mediated by the Fas receptor (also known as CD95 or APO-1). The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that culminates in the activation of executioner caspases, primarily caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

The signaling pathway for EDS-induced apoptosis is depicted in the following diagram:

Caption: EDS-induced Fas-mediated apoptotic signaling cascade.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of EDS for use in in vitro and in vivo experiments.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Under a chemical fume hood, weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[5]

-

Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[5]

-

Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[5]

In Vitro Apoptosis Induction in Leydig Cells

Objective: To induce apoptosis in cultured Leydig cells using this compound.

Materials:

-

Cultured Leydig cells (e.g., TM3, MA-10)

-

Complete cell culture medium

-

This compound stock solution (prepared as above)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Plate Leydig cells at the desired density and allow them to adhere overnight.

-

The following day, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 0.1-1 mM).

-

Remove the existing medium from the cells and replace it with the medium containing EDS.

-

Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Proceed with downstream apoptosis assays.

DNA Laddering Assay for Apoptosis Detection

Objective: To visualize the characteristic DNA fragmentation associated with apoptosis.

Materials:

-

EDS-treated and control cells

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A solution (10 mg/mL)

-

Proteinase K solution (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

100% Ethanol (B145695) and 70% Ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

TAE or TBE buffer

-

DNA loading dye

-

Ethidium (B1194527) bromide or other DNA stain

-

DNA ladder marker

Procedure:

-

Harvest both floating and adherent cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Add RNase A and incubate at 37°C.

-

Add Proteinase K and incubate at 50°C.

-

Perform phenol:chloroform extraction to purify the DNA.

-

Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.

-

Resuspend the DNA pellet in TE buffer.

-

Run the DNA samples on an agarose gel alongside a DNA ladder marker.

-

Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic cells.[8]

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

EDS-treated and control cells

-

Caspase-3 assay kit (colorimetric or fluorometric)

-

Cell lysis buffer (provided in the kit or similar)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

-

Microplate reader

Procedure:

-

Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add equal amounts of protein from each lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for the time specified in the kit protocol.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[9][10][11][12]

-

Calculate the caspase-3 activity relative to the control samples.

The following diagram illustrates a general workflow for the experimental protocols described above.

Caption: Workflow for apoptosis studies using this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling EDS.[13][14][15]

-

Engineering Controls: All work with solid EDS and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5][16]

-

Disposal: Dispose of EDS waste according to local, state, and federal regulations for hazardous chemical waste.[13]

This technical guide provides a comprehensive overview of the physicochemical properties and laboratory use of this compound. By following the provided information and protocols, researchers can safely and effectively utilize this compound in their studies of apoptosis and other cellular processes.

References

- 1. This compound | CAS#:4672-49-5 | Chemsrc [chemsrc.com]

- 2. Ethane dimethanesulfonate - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 4672-49-5 [chemicalbook.com]

- 8. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mpbio.com [mpbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Ethylene glycol dimesylate [chembk.com]

Ethylene Dimethanesulfonate: A Comprehensive Technical Guide to Safety and Handling for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethylene bis(methanesulfonate), is a potent alkylating agent extensively utilized in biomedical research. Its primary application lies in its selective cytotoxicity towards Leydig cells, the testosterone-producing cells in the testes. This property makes EDS an invaluable tool for creating transient, specific models of androgen deprivation in species like rats, enabling detailed studies of hormone-dependent processes, testicular function, and spermatogenesis. However, its potent biological activity also classifies it as a hazardous substance, necessitating strict safety and handling protocols.

This technical guide provides a comprehensive overview of the safety, handling, toxicology, and experimental application of ethylene dimethanesulfonate to ensure its safe and effective use in a research setting.

Chemical and Physical Properties

This compound is a diester of ethylene glycol and methanesulfonic acid. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Name | 1,2-Ethanediol, 1,2-dimethanesulfonate |

| Synonyms | EDS, Ethylene bis(methanesulfonate), 1,2-Bis(mesyloxy)ethane |

| CAS Number | 4672-49-5 |

| Molecular Formula | C₄H₁₀O₆S₂ |

| Molecular Weight | 218.3 g/mol [1] |

| Appearance | Solid |

| Melting Point | 35-36°C |

| Boiling Point | 448.9°C at 760 mmHg |

| Flash Point | 225.3°C |

Toxicological Data and Hazards

EDS is classified as an acute toxicant, an irritant, and a potential health hazard.[1] As an alkylating agent, it is mutagenic and suspected of causing cancer.[2] Exposure can lead to adverse effects through ingestion, skin contact, and inhalation.[1]

Acute Toxicity

The following table summarizes the available quantitative data on the acute toxicity of this compound.

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 | Intraperitoneal | Rat | 150 mg/kg | [3] |

| LD50 | Intraperitoneal | Mouse | 250 mg/kg | [3] |

| ED50 | In vivo (rat) | - | 60 mg/kg | [4] |

| EC50 | In vitro (rat Leydig cells) | - | 370 µM | [4] |

LD50: Lethal dose for 50% of the test population. ED50: Effective dose for 50% of the population (for hCG-stimulated testosterone (B1683101) production). EC50: Half maximal effective concentration (for hCG-stimulated testosterone production).

GHS Hazard Statements

According to aggregated GHS information, EDS is associated with the following hazard statements[1]:

-

H301/H302: Toxic or harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H351: Suspected of causing cancer.[1]

Mechanism of Action and Biological Effects

Alkylating Agent Activity

EDS is a bifunctional alkylating agent, meaning it can form covalent bonds with nucleophilic groups in biological macromolecules.[2][5] This alkylation can damage DNA by causing cross-linking, which disrupts cellular processes like transcription and replication, ultimately leading to cytotoxicity.[5][6] This general mechanism is shared by many chemotherapeutic drugs.[5]

Selective Leydig Cell Cytotoxicity

The most notable biological effect of EDS is its specific and potent cytotoxicity to adult rat Leydig cells.[7][8][9] A single administration can lead to the complete destruction of the existing Leydig cell population within days, resulting in a sharp decline in serum testosterone to castration levels.[7][8] This effect is species- and age-dependent; for instance, mouse Leydig cells and immature rat Leydig cells are significantly more resistant.[6][10][11] The Leydig cell population in rats eventually regenerates from progenitor cells, making the model reversible.[7]

Role of Glutathione (B108866)

The mechanism of EDS's selective toxicity in adult rat Leydig cells involves intracellular glutathione (GSH).[10] It is proposed that EDS is conjugated with GSH, a reaction that, in this case, leads to the formation of a toxic intermediate rather than detoxification.[10][12] Depleting intracellular GSH in adult rat Leydig cells by using buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, renders the cells significantly less sensitive to EDS-induced toxicity.[10] This suggests that the bioactivation of EDS to its ultimate toxic form is dependent on glutathione conjugation.

Effects on Gene Expression

Recent studies have shown that EDS can affect the transcription of key genes in Leydig cells before the onset of apoptosis.[9] Specifically, EDS exposure has been shown to:

-

Decrease the promoter activity of Star (Steroidogenic Acute Regulatory Protein), a critical gene for the rate-limiting step in steroidogenesis.[9]

-

Decrease the promoter activity of Insl3 (Insulin-like 3), another important Leydig cell hormone.[9]

-

Increase the promoter activity of Gsta3 (Glutathione S-transferase alpha 3), likely as a cellular defense response.[9]

Safety and Handling Precautions

Given its hazardous nature, all work with EDS must be conducted with strict adherence to safety protocols.

-

Engineering Controls:

-

All handling of EDS, both in solid form and in solution, must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

The work area should have adequate ventilation.

-

An eyewash station and safety shower must be readily accessible.[7]

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling.[13]

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.[13]

-

Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[13]

-

Respirator: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[13]

-

-

Handling Procedures:

-

Avoid creating dust when handling the solid compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling, even if gloves were worn.[7]

-

Prepare solutions in the fume hood.

-

When administering to animals, use appropriate restraint techniques and safety-engineered needles to prevent accidental exposure.

-

-

Storage:

-

Spill and Emergency Procedures:

-

Spills: In case of a spill, evacuate the area. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7] For solid spills, carefully sweep up the material without creating dust and place it in a sealed container.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Skin Contact: Remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

-

-

Waste Disposal:

-

All EDS waste (unused chemical, contaminated materials, animal carcasses) must be disposed of as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[7]

-

Experimental Protocols

The following are generalized protocols for common research applications of EDS. Researchers must adapt these to their specific experimental needs and institutional guidelines.

In Vivo Leydig Cell Ablation in Rats

-

Objective: To induce transient chemical castration in adult male rats to study the effects of androgen deprivation.

-

Materials:

-

Adult male Sprague-Dawley rats (250-300g).

-

This compound (EDS).

-

Vehicle for injection (e.g., a 1:3 mixture of dimethyl sulfoxide (B87167) (DMSO) and corn oil).

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

Equipment for blood collection and tissue harvesting.

-

-

Methodology:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

EDS Preparation (in fume hood): Weigh the required amount of EDS. Prepare the dosing solution by first dissolving EDS in DMSO and then adding corn oil to the final volume. A common dose is 75 mg/kg body weight.[14][15] A single dose of 100 mg/kg has also been shown to be effective.[8]

-

Administration: Weigh each rat to calculate the precise injection volume. Administer the EDS solution via a single intraperitoneal injection. A control group should receive a vehicle-only injection.

-

Monitoring: Observe the animals daily. The effects on Leydig cells and testosterone levels are typically evident within 2-4 days post-injection.[8]

-

Sample Collection: At predetermined time points (e.g., 3, 7, 14, 21, 45 days post-injection), collect blood samples for hormone analysis and harvest testes for histological or molecular analysis.

-

Analysis:

-

Measure serum testosterone levels using ELISA or RIA to confirm chemical castration.

-

Perform histological analysis (e.g., H&E staining) on testis sections to observe the absence and subsequent regeneration of Leydig cells.

-

-

In Vitro Cytotoxicity Assay on Leydig Cells

-

Objective: To determine the dose-dependent cytotoxic effects of EDS on a Leydig cell line.

-

Materials:

-

Rat (e.g., R2C) or mouse (e.g., MA-10) Leydig cell lines.[9]

-

Complete cell culture medium (e.g., DMEM/F12 with serum and antibiotics).

-

This compound (EDS).

-

DMSO for preparing stock solutions.

-

96-well cell culture plates.

-

Reagents for a cell viability assay (e.g., MTT, XTT, or LDH release assay).

-

-

Methodology:

-

Cell Seeding: Seed Leydig cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

EDS Stock Preparation (in fume hood): Prepare a concentrated stock solution of EDS in sterile DMSO.

-

Treatment: Prepare serial dilutions of EDS in a complete cell culture medium from the stock solution. The final DMSO concentration in all wells (including controls) should be kept constant and low (e.g., <0.1%). Concentrations for rat cells can range from 1-2 mM, while higher concentrations (up to 20 mM) may be needed for mouse cells.[11][16]

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of EDS. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle-treated control.

-

Data Analysis: Plot cell viability against EDS concentration and calculate the EC50 value (the concentration that causes a 50% reduction in cell viability).

-

Conclusion

This compound is a powerful and specific tool for research into androgen function and testicular biology. Its hazardous properties as an alkylating agent demand the utmost respect and care in its handling, storage, and disposal. By understanding its mechanism of action and adhering strictly to the safety protocols outlined in this guide, researchers can safely harness the unique capabilities of this compound to advance scientific knowledge.

References

- 1. moltox.com [moltox.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. download.basf.com [download.basf.com]

- 4. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leydig cell resistance to the cytotoxic effect of ethylene dimethanesulphonate in the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. Ethylene dimethane sulfonate (EDS) ablation of Leydig cells in adult rat depletes testosterone resulting in epididymal sperm granuloma: Testosterone replacement prevents granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of ethane dimethanesulfonate on the structure of adult male rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Alkylating Properties of Ethylene Dimethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS), also known as ethane-1,2-diyl dimethanesulfonate, is a bifunctional alkylating agent with well-documented cytotoxic properties. This technical guide provides a comprehensive overview of the alkylating characteristics of EDS, with a particular focus on its molecular mechanisms of action, cellular targets, and the downstream signaling pathways it modulates. This document synthesizes current scientific knowledge to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development. Key areas covered include the chemical basis of its alkylating activity, its profound impact on testicular Leydig cells, including the induction of apoptosis, and its influence on steroidogenesis. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this potent compound.

Introduction

Ethylene dimethanesulfonate is a chemical compound belonging to the class of alkylsulfonates, which are known for their ability to introduce alkyl groups into nucleophilic sites of biologically important macromolecules. Structurally analogous to the chemotherapeutic drug busulfan, EDS has been extensively used as a research tool to study the effects of targeted cell ablation, particularly of Leydig cells in the testes.[1] Its selective toxicity provides a unique model for investigating Leydig cell function, regulation, and regeneration.[2][3] Understanding the intricate details of its alkylating properties is crucial for elucidating its toxicological profile and exploring its potential, albeit limited, therapeutic applications.

Chemical Properties and Alkylating Mechanism

As a dimethanesulfonate ester of ethylene glycol, EDS possesses two reactive methanesulfonyl (mesyl) groups. These groups are excellent leaving groups, facilitating nucleophilic substitution reactions where the ethyl group of EDS is covalently attached to nucleophilic centers in biological molecules. The primary targets for alkylation by agents like EDS are the nitrogen and sulfur atoms in proteins and the nitrogen atoms in the purine (B94841) bases of DNA.

While direct evidence specifically identifying the DNA adducts formed by EDS is limited in the readily available literature, it is widely accepted that as an ethylating agent, it can form adducts such as N7-ethylguanine and O6-ethylguanine in DNA.[4][5] The formation of such adducts can disrupt DNA replication and transcription, leading to mutations and cell death.[5] Similarly, EDS is known to alkylate proteins, with a study using 14C-labeled EDS demonstrating the alkylation of various proteins in Leydig cells, Sertoli cells, hepatocytes, and blood plasma.[1] The formation of S-ethylcysteine in proteins has been documented for other ethylating agents and is a likely modification induced by EDS.[6]

Biological Effects and Cellular Targets

The most striking biological effect of EDS is its selective and potent cytotoxicity towards testicular Leydig cells in certain species, particularly rats.[2][3] This selectivity is age-dependent, with mature Leydig cells being more susceptible than immature ones.[1]

Leydig Cell Ablation and Apoptosis

Administration of EDS to adult male rats leads to the rapid destruction of Leydig cells, resulting in a significant drop in testosterone (B1683101) levels.[2] The primary mechanism of Leydig cell death induced by EDS is apoptosis, or programmed cell death.[7][8] This is characterized by morphological changes such as cell shrinkage and chromatin condensation, as well as biochemical hallmarks like DNA fragmentation.[8]

Role of Glutathione (B108866)

The intracellular antioxidant glutathione (GSH) plays a critical role in the cytotoxicity of EDS. Depletion of GSH in Leydig cells renders them less sensitive to the toxic effects of EDS, suggesting that the formation of a glutathione conjugate may be a key step in the bioactivation of the compound and subsequent toxicity.[9]

Signaling Pathways Modulated by this compound

EDS-induced apoptosis in Leydig cells is a complex process involving the activation of specific signaling cascades.

Caspase-3 Dependent Apoptosis

A pivotal event in EDS-induced Leydig cell apoptosis is the activation of caspase-3, a key executioner caspase.[7] Following EDS treatment, the pro-caspase-3 is cleaved into its active form, which then orchestrates the dismantling of the cell.[7] Inhibition of caspase-3 has been shown to suppress EDS-induced apoptosis, confirming its central role in this process.[7]

Fas-Mediated Apoptotic Pathway

The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptotic pathway. Studies have shown that both Fas and FasL are upregulated in Leydig cells following EDS administration, suggesting that the engagement of this pathway is a crucial step in initiating apoptosis.[10]

NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is also implicated in the cellular response to EDS. Evidence suggests that EDS can activate NF-κB, which in turn may regulate the expression of pro-apoptotic genes.[11]

The following diagram illustrates the proposed signaling pathway for EDS-induced Leydig cell apoptosis.

Caption: Proposed signaling pathway of EDMS-induced Leydig cell apoptosis.

Effects on Steroidogenesis

Beyond inducing apoptosis, EDS also has a direct inhibitory effect on steroidogenesis in Leydig cells, which precedes cell death.[3] This inhibition occurs at a step between the activation of protein kinase by cyclic AMP and the cholesterol side-chain cleavage enzyme.[12] Furthermore, EDS has been shown to decrease the promoter activity of key steroidogenic genes, such as Star (Steroidogenic Acute Regulatory Protein).[11][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Species | Cell Type/Tissue | Reference |

| In vitro EC50 (Testosterone Production) | 370 µM | Rat | Leydig Cells | [12] |

| In vivo ED50 (Testosterone Production) | 60 mg/kg | Rat | Leydig Cells | [12] |

| In vivo dose for Leydig cell destruction | 100 mg/kg | Rat | Testis | [2] |

Table 2: Effect of Glutathione Depletion on EDMS Cytotoxicity

| Treatment | EC50 (Testosterone Production) | EC50 (Protein Synthesis) | Cell Type | Reference |

| EDS alone | 60 µg/mL | 95 µg/mL | Adult Rat Leydig Cells | [9] |

| EDS + BSO (GSH inhibitor) | >1500 µg/mL | 1560 µg/mL | Adult Rat Leydig Cells | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Leydig Cell Isolation and Culture

This protocol is adapted from established methods for isolating Leydig cells from adult rat testes.

-

Materials:

-

Adult male Sprague-Dawley rats

-

Medium 199 (M199) with 0.1% BSA

-

Collagenase (Type I)

-

Percoll

-

Culture medium (e.g., DMEM/F12 with supplements)

-

-

Procedure:

-

Decapsulate testes from euthanized adult rats.

-

Incubate the testes in M199 containing collagenase (0.25 mg/mL) at 34°C for 10-15 minutes with gentle shaking to dissociate the interstitial cells.

-

Filter the cell suspension through a 100 µm nylon mesh to remove seminiferous tubules.

-

Wash the resulting interstitial cell suspension with M199.

-

Purify Leydig cells using a continuous or discontinuous Percoll gradient.

-

Collect the Leydig cell fraction, wash, and resuspend in culture medium.

-

Plate the cells at the desired density and culture at 34°C in a humidified atmosphere of 5% CO2.

-

The following diagram outlines the workflow for Leydig cell isolation.

Caption: Workflow for the isolation of primary Leydig cells.

Western Blot Analysis for Caspase-3 Activation

This protocol details the detection of pro-caspase-3 and its cleaved, active fragments.

-

Materials:

-

Leydig cell lysates

-

SDS-PAGE gels (15%)

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Separate proteins from Leydig cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantitative PCR (qPCR) for Steroidogenic Gene Expression

This protocol outlines the measurement of mRNA levels of genes involved in steroidogenesis.

-

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., Star, Cyp11a1, Hsd3b1) and a reference gene (e.g., Actb, Gapdh)

-

qPCR instrument

-

-

Procedure:

-

Isolate total RNA from control and EDS-treated Leydig cells.

-

Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the reference gene.

-

The logical relationship for qPCR data analysis is depicted below.

Caption: Logical workflow for relative quantification in qPCR.

Conclusion

This compound is a potent bifunctional alkylating agent with a well-defined, selective cytotoxic effect on testicular Leydig cells. Its mechanism of action involves the alkylation of cellular macromolecules, leading to the induction of apoptosis through caspase-3-dependent and Fas-mediated pathways. Furthermore, EDS directly inhibits steroidogenesis, providing a multifaceted impact on testicular function. The detailed understanding of its alkylating properties and the cellular responses it elicits, as outlined in this guide, is essential for its continued use as a valuable tool in reproductive biology and toxicology research. Further proteomic and adductomic studies are warranted to precisely identify the molecular targets of EDS, which will undoubtedly provide deeper insights into its selective toxicity and mechanisms of action.

References

- 1. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of alkylating agents: formation of S-ethylcysteine from ethyl methanesulphonate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ethylene Dimethanesulfonate (EDS): A Technical Guide for Studying Steroidogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene (B1197577) dimethanesulfonate (EDS), an alkylating agent, serves as a potent and specific tool for the in-vivo and in-vitro study of steroidogenesis. Its primary utility lies in its selective cytotoxicity towards Leydig cells in the testes of specific species, most notably adult rats. This targeted action allows for the creation of a transient and reversible androgen-deficient model, providing an invaluable platform for investigating Leydig cell function, the regulation of steroidogenesis, and the dynamics of testicular cell regeneration. This guide provides an in-depth overview of the mechanism of EDS, detailed experimental protocols, quantitative data on its effects, and visual diagrams of key pathways and workflows to facilitate its effective use in a research setting.

Mechanism of Action

EDS is a bifunctional alkylating agent that exerts a direct cytotoxic effect on mature Leydig cells, primarily in rats.[1] The mechanism is multifaceted, involving the alkylation of cellular proteins and culminating in apoptosis.[1][2][3] This cytotoxicity is notably species- and age-dependent; EDS is effective in mature rats but does not destroy Leydig cells in mice or immature rats, although it can still inhibit their steroid production.[1][2]

The primary effects of EDS on steroidogenesis occur before the onset of cell death. EDS inhibits luteinizing hormone (LH)-stimulated steroid production by impairing the steroidogenic pathway.[2][4] Specifically, it has been shown to compromise the biosynthesis of testosterone (B1683101) at a step between the activation of protein kinase by cyclic adenosine (B11128) monophosphate (cAMP) and the cholesterol side-chain cleavage enzyme.[4] A key target is the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for transporting cholesterol into the mitochondria—the rate-limiting step in steroidogenesis.[5][6] EDS treatment leads to a significant reduction in StAR protein expression and accumulation, thereby halting steroid synthesis.[5][6] This inhibition of steroidogenesis is followed by the induction of apoptosis, characterized by chromatin condensation and the formation of apoptotic bodies, leading to the complete, albeit temporary, elimination of the Leydig cell population.[3][7]

dot

Caption: EDS inhibits StAR expression and induces apoptosis in Leydig cells.

Data Presentation: Quantitative Effects of EDS

The administration of EDS results in predictable and quantifiable changes in testicular cell populations and hormone levels. These changes provide a clear experimental window for studying the impacts of androgen deficiency and subsequent recovery.

Table 1: Timeline of Leydig Cell Ablation and Regeneration in Adult Rats Following a Single EDS Dose (Data compiled from multiple sources)

| Time Post-EDS | Leydig Cell Status | Key Morphological & Cellular Events | Serum Testosterone Level |